molecular formula C8H9ClN2O2 B2500522 2-Chloro-6-(dimethylamino)isonicotinic acid CAS No. 56836-19-2

2-Chloro-6-(dimethylamino)isonicotinic acid

Cat. No.: B2500522
CAS No.: 56836-19-2
M. Wt: 200.62
InChI Key: FZGKYBLWJTYHTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(dimethylamino)isonicotinic acid is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Rearrangement Reactions : Berger and Neuenschwander (1995) demonstrated the rearrangement of similar chloro-dialkylamino compounds in the presence of acid, suggesting potential applications in synthetic chemistry Berger & Neuenschwander, 1995.

  • Synthesis of Complex Molecules : Huo, Kosugi, and Yamamoto (2008) utilized a related cyanation process in the synthesis of xanthine oxidoreductase inhibitors, demonstrating the compound's role in facilitating complex organic syntheses Huo, Kosugi, & Yamamoto, 2008.

Coordination Chemistry and Metal Complexes

  • Synthesis of Metal Complexes : Yuan and Liu (2005) discussed the use of isonicotinic acid, a structurally related compound, in the synthesis of metal-organic coordination networks with potential applications in fluorescence probing Yuan & Liu, 2005.

  • Lanthanide Complexes : Agarwal and Sarin (1993) synthesized lanthanide(III) perchlorato complexes using hydrazones of isonicotinic acid hydrazide, a structurally similar compound, for potential use in analytical and magnetochemical applications Agarwal & Sarin, 1993.

Organic Synthesis and Derivatization

  • Derivatization Agents : Tsumoto et al. (2003) discussed the preparation of deuterated methyl and dimethyl substituted nicotinoylating agents for protein derivatization, highlighting the potential use of related compounds in biochemical research Tsumoto et al., 2003.

  • Synthesis of Schiff Bases : Yang (2007) synthesized Schiff base compounds using isonicotinic acid, demonstrating the utility of related compounds in the synthesis of complex organic structures Yang, 2007.

Biochemical Applications

  • Technetium Binding Ligands : Meszaros et al. (2011) synthesized analogs of HYNIC, a technetium-binding ligand, for bioconjugate synthesis, indicating the potential of structurally similar compounds in nuclear medicine Meszaros et al., 2011.

  • Antiviral Activity : Kelley, Linn, and Selway (1989) synthesized a series of dimethylamino-substituted purines, related in structure, and tested them for antirhinovirus activity, suggesting the potential use of similar compounds in antiviral research Kelley, Linn, & Selway, 1989.

Properties

IUPAC Name

2-chloro-6-(dimethylamino)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-11(2)7-4-5(8(12)13)3-6(9)10-7/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGKYBLWJTYHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,6-Dichloroisonicotinic acid (2.00 g, 10.42 mmol) was placed in a pressure tube and a solution of dimethylamine in tetrahydrofuran (26 mL, 2 M, 52 mmol) added. The vessel was sealed and heated for 22 h at 80° C. The mixture was cooled to room temperature, transferred to a round-bottom flask and concentrated to dryness. The resulting white semi-solid was taken up in 30 mL of 0.1 N sodium hydroxide solution. 1 N HCl was added dropwise with stirring to adjust the pH of the solution to ca. 3.5, at which point a pale yellow solid formed. This was collected by filtration and dried under vacuum at 45° C. overnight to provide 2-chloro-6-(dimethylamino)isonicotinic acid inner salt (916 mg, 44%). Further acidification of the aqueous solution to pH 1 resulted in the formation of a bright yellow solid, which was also collected and dried under vacuum to give 2-chloro-6-(dimethylamino)isonicotinic acid hydrochloride (1.15 g, 46%). m/z: 201+ [M+H]; 199− [M−H]. For the HCl salt: 1H NMR (400 MHz, DMSO-d6) δ ppm 13.64 (br. s., 1H), 6.96 (d, J=1.0 Hz, 1H), 6.89 (d, J=0.8 Hz, 1H), 3.06 (s, 6H), 2.53 (t, J=5.1 Hz, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.